Fmoc-缬-瓜氨-PAB-MMAE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

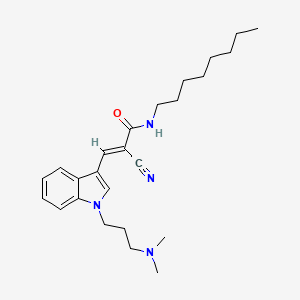

Fmoc-Val-Cit-PAB-MMAE is a complex chemical compound that consists of a linker and a potent microtubule inhibitor. The compound is primarily used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies. The linker component, Fmoc-Val-Cit-PAB, is designed to be cleaved by specific enzymes within the tumor environment, releasing the active drug, monomethyl auristatin E (MMAE), which inhibits cell division by disrupting microtubules .

科学研究应用

Fmoc-Val-Cit-PAB-MMAE has several scientific research applications:

Chemistry: Used in the study of peptide synthesis and linker chemistry.

Biology: Investigated for its role in targeted drug delivery and enzyme-specific cleavage.

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Employed in the production of ADCs and other targeted therapeutic agents

作用机制

The mechanism of action of Fmoc-Val-Cit-PAB-MMAE involves several steps:

Targeting: The antibody component of the ADC selectively binds to a specific antigen on the surface of cancer cells.

Internalization: The ADC is internalized into the cancer cell via endocytosis.

Cleavage: The linker is cleaved by enzymes such as cathepsin B within the lysosomes of the cancer cell.

Release: Monomethyl auristatin E (MMAE) is released and binds to tubulin, inhibiting microtubule formation and causing cell cycle arrest and apoptosis

安全和危害

未来方向

The future directions of Fmoc-Val-Cit-PAB-MMAE research involve improving the stability and tolerability of ADCs . For example, a tandem-cleavage linker strategy has been developed, where two sequential enzymatic cleavage events mediate payload release . This strategy has shown promising results in rat studies, highlighting the role that linker stability plays in efficacy and tolerability .

生化分析

Biochemical Properties

Fmoc-Val-Cit-PAB-MMAE plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its function . The nature of these interactions is inhibitory, leading to the disruption of microtubule dynamics, which is crucial for cell division and viability .

Cellular Effects

Fmoc-Val-Cit-PAB-MMAE has profound effects on various types of cells, particularly cancer cells. It influences cell function by disrupting cell division, which can lead to cell death . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Fmoc-Val-Cit-PAB-MMAE involves binding interactions with tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Temporal Effects in Laboratory Settings

Over time, the effects of Fmoc-Val-Cit-PAB-MMAE can lead to a decrease in the viability of cancer cells

Dosage Effects in Animal Models

The effects of Fmoc-Val-Cit-PAB-MMAE in animal models vary with different dosages

Metabolic Pathways

Fmoc-Val-Cit-PAB-MMAE is involved in the metabolic pathway related to tubulin polymerization

Subcellular Localization

The subcellular localization of Fmoc-Val-Cit-PAB-MMAE is likely to be in the cytoplasm, where tubulin is located

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Cit-PAB-MMAE involves several steps:

Fmoc Protection: The N-terminal amino group of the peptide is protected using 9-fluorenylmethyloxycarbonyl (Fmoc).

Peptide Coupling: The peptide sequence Val-Cit-PAB is synthesized using standard solid-phase peptide synthesis techniques.

Carbamate Formation: The Fmoc-Val-Cit-PAB peptide is reacted with a carbonate derivative to form a carbamate linkage.

Fmoc Deprotection: The Fmoc group is removed to expose the amino group for further coupling.

Amide Coupling: The exposed amino group is coupled with monomethyl auristatin E (MMAE) to form the final compound

Industrial Production Methods

Industrial production of Fmoc-Val-Cit-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

Fmoc-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:

Cleavage Reactions: The linker is designed to be cleaved by specific enzymes such as cathepsin B within the tumor environment.

Hydrolysis: The carbamate and amide bonds can undergo hydrolysis under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the peptide and auristatin moieties

Common Reagents and Conditions

Cleavage Reactions: Enzymes like cathepsin B.

Hydrolysis: Acidic or basic conditions.

Oxidation and Reduction: Common oxidizing and reducing agents used in peptide chemistry

Major Products Formed

Cleavage Products: Release of monomethyl auristatin E (MMAE) and the peptide fragments.

Hydrolysis Products: Decomposition into smaller peptide fragments and MMAE

相似化合物的比较

Similar Compounds

Val-Cit-PAB-MMAE: Similar linker and payload but without the Fmoc protection.

Val-Ala-PAB-MMAE: Uses a different peptide sequence in the linker.

Gly-Gly-PAB-MMAE: Another variation in the peptide sequence

Uniqueness

Fmoc-Val-Cit-PAB-MMAE is unique due to its Fmoc protection, which provides additional stability during synthesis and allows for selective deprotection and coupling reactions. This makes it particularly useful in the precise construction of antibody-drug conjugates .

属性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQGFVOXIOMBMC-UUMMFNFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H104N10O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1345.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)